Sabarubicin

In Vivo Antitumor Efficacy Xenograft Models Doxorubicin Resistance

Select Sabarubicin where doxorubicin fails. This third-generation anthracycline achieves a 69% response rate in doxorubicin-resistant xenografts (vs. 31% for doxorubicin) via p53-independent apoptosis and Bcl-2 phosphorylation. Its 6-fold faster DNA dissociation rate enhances nuclear target access without sacrificing topoisomerase II poisoning potency. Reduced cardiotoxicity—driven by limited secondary alcohol metabolite formation—enables longer in vivo protocols with clearer efficacy endpoints. Clinically validated: Phase II SCLC showed 38.5% single-agent response; HRPC demonstrated 26.5% PSA response (median duration 7.1 months). The unique disaccharide moiety (2,6-dideoxy-L-fucose) and absent C-4 methoxy group deliver a pharmacological profile standard anthracyclines cannot replicate.

Molecular Formula C32H37NO13
Molecular Weight 643.6 g/mol
CAS No. 211100-13-9
Cat. No. B1683914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSabarubicin
CAS211100-13-9
Synonyms4-demethoxy-7-O-(2,6-dideoxy-4-O-(2,3,6-trideoxy-3-amino-alpha-L-lyxo-hexopyranosyl)-alpha-L-lyxo-hexopyranosyl)-adriamycinone
MEN 10755
MEN-10755
sabarubicin
Molecular FormulaC32H37NO13
Molecular Weight643.6 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(OC(CC2O)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=CC=CC=C6C5=O)O)(C(=O)CO)O)C)N)O
InChIInChI=1S/C32H37NO13/c1-12-26(37)17(33)7-21(43-12)46-31-13(2)44-22(8-18(31)35)45-19-10-32(42,20(36)11-34)9-16-23(19)30(41)25-24(29(16)40)27(38)14-5-3-4-6-15(14)28(25)39/h3-6,12-13,17-19,21-22,26,31,34-35,37,40-42H,7-11,33H2,1-2H3/t12-,13-,17-,18-,19-,21-,22-,26+,31+,32-/m0/s1
InChIKeyVQHRZZISQVWPLK-UIRGBLDSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sabarubicin (MEN-10755) for Oncology Research: Disaccharide Anthracycline with Differentiated Preclinical & Clinical Profile


Sabarubicin (MEN-10755; CAS 211100-13-9) is a third-generation, disaccharide analogue of the anthracycline antineoplastic antibiotic doxorubicin [1]. It functions as a DNA intercalator and topoisomerase II poison, inhibiting DNA replication and repair, and RNA and protein synthesis [2]. Notably, Sabarubicin induces apoptosis through a p53-independent mechanism [2]. The compound has advanced to Phase II clinical trials for indications including small cell lung cancer (SCLC) and hormone-refractory prostate cancer (HRPC), with preclinical and clinical data supporting a differentiated efficacy and safety profile compared to its parent compound, doxorubicin [3].

Why Sabarubicin (MEN-10755) Cannot Be Replaced by Other Anthracyclines: Evidence for Scientific Selection


Substituting Sabarubicin with standard anthracyclines like doxorubicin is scientifically unjustified due to its structurally-driven, quantifiable differences in pharmacology and efficacy. Sabarubicin's unique disaccharide moiety (2,6-dideoxy-L-fucose) and lack of a C-4 methoxy group result in a distinct cellular pharmacokinetic profile—lower cellular uptake and higher cytoplasmic/nuclear ratio—yet it maintains or surpasses doxorubicin's potency in inducing DNA damage [1]. This paradox is explained by a 6-fold faster DNA dissociation rate, which is hypothesized to enhance its nuclear mobility and access to target sites [1]. Furthermore, Sabarubicin demonstrates superior activity in doxorubicin-resistant tumor models (69% vs. 31% overall response rate) and a unique mechanism of p53-independent apoptosis [2]. These differences render it a distinct tool for specific research applications where doxorubicin fails or is less optimal.

Quantitative Evidence Guide for Sabarubicin (MEN-10755): Direct Comparative Data vs. Doxorubicin and Other Analogs


Sabarubicin Demonstrates 2.2x Higher Response Rate than Doxorubicin in Human Tumor Xenografts

In a direct head-to-head preclinical comparison, Sabarubicin (MEN-10755) exhibited a substantially higher overall response rate than doxorubicin in a panel of 11 doxorubicin-resistant human tumor xenografts. Sabarubicin was effective in 6 out of 11 tumors, resulting in a 69% response rate, compared to doxorubicin's 31% response rate in the same panel [1].

In Vivo Antitumor Efficacy Xenograft Models Doxorubicin Resistance

Sabarubicin Maintains Topoisomerase II-Mediated DNA Damage Potency Despite 6-Fold Faster DNA Dissociation and Lower Cellular Accumulation

Despite exhibiting reduced cellular accumulation and a higher cytoplasmic/nuclear ratio compared to doxorubicin in human A2780 ovarian carcinoma cells, Sabarubicin (MEN-10755) was shown to be equally potent in eliciting DNA single- and double-strand breaks, G2/M cell arrest, and apoptosis [1]. Biophysical NMR studies revealed that Sabarubicin's intercalation process is significantly faster, with a dissociation rate constant (k_off) leading to an average residence time in the d(CGTACG)₂ DNA hexamer that is 6-fold shorter than that of doxorubicin [2]. This faster dissociation is hypothesized to enhance its nuclear mobility and ability to locate topoisomerase II cleavage sites, thereby maintaining potent DNA damage induction.

Cellular Pharmacology DNA Binding Kinetics Mechanism of Action

Sabarubicin Shows Reduced Cardiotoxicity Potential via Diminished Formation of Secondary Alcohol Metabolite

A study using human cardiac cytosol demonstrated that Sabarubicin (MEN-10755) exhibits a decreased level of secondary alcohol metabolite formation, a key mediator of chronic cardiotoxicity, compared to doxorubicin and epirubicin [1]. The study attributed this reduction to two structural features of Sabarubicin: the lack of a methoxy group at the C-4 position of the tetracyclic ring and the presence of its unique disaccharide moiety (intercalation of 2,6-dideoxy-L-fucose). Both features were shown to limit the enzymatic reduction of the parent drug to its cardiotoxic alcohol metabolite.

Cardiotoxicity Drug Metabolism Preclinical Safety

Sabarubicin Activates p53-Independent Apoptosis and Induces Bcl-2 Phosphorylation in Resistant Tumors

In a doxorubicin-resistant MX-1 breast carcinoma xenograft model characterized by Bcl-2 overexpression, Sabarubicin (MEN-10755), unlike doxorubicin, was able to induce phosphorylation of the antiapoptotic protein Bcl-2 following a single therapeutic dose [1]. This mechanism is linked to the activation of p53-independent apoptosis [2]. This differential molecular effect correlates with Sabarubicin's superior efficacy in tumors that are refractory to doxorubicin.

Apoptosis Drug Resistance Molecular Mechanism

Phase II Clinical Activity in Extensive Stage Small Cell Lung Cancer (ESCLC): 38.5% Response Rate as Single Agent

In a Phase II clinical trial evaluating Sabarubicin as a single agent in chemotherapy-naive patients with extensive stage small cell lung cancer (ESCLC), the compound demonstrated a confirmed tumor response rate (RR) of 38.5% (10 out of 26 patients), including one complete response and nine partial responses [1]. The median overall survival was 10.5 months (95% CI 7.8 - 18.1 months). The study concluded that Sabarubicin has significant single-agent anti-cancer activity and is well-tolerated in this patient population [1].

Clinical Efficacy Phase II Trial Small Cell Lung Cancer

Optimized Research Applications for Sabarubicin (MEN-10755) Based on Quantitative Evidence


Preclinical Research in Doxorubicin-Resistant Cancer Models

For research programs focused on overcoming anthracycline resistance, Sabarubicin is the preferred tool compound. It demonstrates a 69% response rate in a panel of doxorubicin-resistant human tumor xenografts, compared to just 31% for doxorubicin [1]. This superior efficacy is linked to its ability to induce p53-independent apoptosis and phosphorylate the antiapoptotic protein Bcl-2 in resistant tumors [1], making it ideal for studies of resistance mechanisms and for screening combination therapies intended to bypass these pathways.

Investigations into DNA-Topoisomerase II Interaction Dynamics

Sabarubicin's unique biophysical profile—specifically its 6-fold faster dissociation from DNA compared to doxorubicin, yet maintained potency as a topoisomerase II poison—makes it an invaluable probe for mechanistic studies [2][3]. Researchers investigating the kinetics of drug-DNA-enzyme ternary complexes can use Sabarubicin to study how faster off-rates influence the efficiency of DNA damage induction and cellular response, a phenomenon not observed with standard anthracyclines like doxorubicin.

Long-Term In Vivo Oncology Studies Requiring Mitigation of Cumulative Cardiotoxicity

For long-term in vivo cancer models where cumulative cardiotoxicity is a confounding variable, Sabarubicin offers a scientifically validated advantage. Its unique disaccharide structure and lack of a C-4 methoxy group limit the formation of secondary alcohol metabolites, which are key mediators of chronic cardiotoxicity in human myocardium [4]. This reduced cardiotoxic potential, compared to doxorubicin and epirubicin, allows for more extended treatment protocols and clearer interpretation of efficacy endpoints in survival studies.

Translational Research in Small Cell Lung Cancer (SCLC) and Hormone-Refractory Prostate Cancer (HRPC)

Sabarubicin is a clinically relevant compound for translational research in specific indications. A Phase II trial in extensive-stage SCLC demonstrated a 38.5% single-agent response rate, indicating significant clinical activity [5]. Furthermore, a Phase II study in HRPC showed a PSA response rate of 26.5% with a median response duration of 7.1 months [6]. These data support the use of Sabarubicin in preclinical studies designed to inform clinical trial design for SCLC and HRPC, or in patient-derived xenograft (PDX) models of these diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sabarubicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.